molecular formula C11H12N2O B2554983 2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine CAS No. 803641-67-0

2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine

Cat. No.: B2554983
CAS No.: 803641-67-0
M. Wt: 188.23
InChI Key: BWSFNBUVKPIXTH-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine is a chemical compound with the molecular formula C11H12N2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine typically involves the reaction of 2-phenyl-1,3-oxazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazole ring system and ethylamine side chain allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-phenyl-1,3-oxazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSFNBUVKPIXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803641-67-0
Record name 2-(2-phenyl-1,3-oxazol-4-yl)ethan-1-amine
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